molecular formula C12H15ClF3N B598186 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1203685-16-8

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B598186
CAS No.: 1203685-16-8
M. Wt: 265.704
InChI Key: KDRDYGBBGYAGKX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClF3N and its molecular weight is 265.704. The purity is usually 95%.
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Scientific Research Applications

PET Tracer Development

  • Research on similar tetrahydroisoquinoline compounds, like 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, explored their potential as PET tracers for imaging AMPA receptors. Although initial brain uptake in rats was promising, rapid clearance and low specific binding limited its suitability as an in vivo PET imaging agent (Årstad et al., 2006).

Neuropharmacology and Neurotoxicity

  • Certain tetrahydroisoquinoline derivatives exhibited dopaminergic and cholinergic effects. Specific compounds like 1-(3',4'-dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline showed cholinergic effects, indicating potential applications in neuropharmacology (Ginos et al., 1975).
  • Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (similar in structure) in primates induced parkinsonism, pointing to its neurotoxic properties and potential as a model compound for studying Parkinson's disease (Kotake et al., 1996).

Epilepsy Research

  • Tetrahydroisoquinoline derivatives like CFM-2 and THIQ-10c, non-competitive AMPA receptor antagonists, were studied for their effects on spike-wave discharges in genetic animal models of epilepsy. Their focal microinjection into specific brain areas provided insights into the role of AMPA neurotransmission in absence epilepsies (Citraro et al., 2006).

Parkinson's Disease Research

  • Compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) were detected as endogenous amines in mouse brain and parkinsonian CSF, implicating their involvement in Parkinson's disease. The study of these compounds offers insights into the biochemical pathways related to Parkinson's disease (Kotake et al., 1995).

Drug-Induced Locomotion and Dopamine Release

  • Research on 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ) and its inhibitory effects on methamphetamine-induced dopamine release and locomotion in rats presents a unique perspective on the potential therapeutic applications of similar tetrahydroisoquinoline compounds in treating drug-induced disorders (Tateyama et al., 1993).

Properties

IUPAC Name

4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15;/h3-5,16H,6-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRDYGBBGYAGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744847
Record name 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203685-16-8
Record name 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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